molecular formula C11H21FN2 B1485845 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane CAS No. 2166255-72-5

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane

Cat. No. B1485845
CAS RN: 2166255-72-5
M. Wt: 200.3 g/mol
InChI Key: BJOJDPOBEOJIKV-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane, also known as FCVD, is a cyclic compound that contains both a diazepane ring and a cyclohexyl ring. It has a chemical formula of C11H21FN2 .

Scientific Research Applications

FCD has been used in a variety of scientific research applications. It has been used in drug synthesis as an intermediate in the synthesis of a variety of drugs. It has also been used in materials science as a monomer for the synthesis of polymers. In biochemistry, it has been used in the synthesis of peptides and proteins. It has also been used in the synthesis of enzymes and other biomolecules.

Advantages and Limitations for Lab Experiments

FCD has several advantages and limitations for laboratory experiments. The main advantage of FCD is its high solubility in a variety of organic solvents. This makes it ideal for use in a variety of laboratory experiments. Additionally, FCD is relatively stable and has a low reactivity, making it suitable for use in a wide range of laboratory experiments. However, FCD is also relatively expensive and can be difficult to synthesize in high yields.

Future Directions

The potential future directions for FCD are numerous. FCD could be used in the synthesis of more complex drugs and biomolecules. It could also be used in the synthesis of polymers and other materials. Additionally, FCD could be used in the development of novel drug delivery systems. Finally, FCD could be used in the development of new diagnostic and therapeutic agents.

properties

IUPAC Name

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h10-11,13H,1-9H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOJDPOBEOJIKV-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
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1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Reactant of Route 3
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Reactant of Route 4
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Reactant of Route 5
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Reactant of Route 6
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane

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